5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-(trifluoromethyl)aniline.
Acylation: The aniline undergoes acylation with a suitable acyl chloride, such as pentanoyl chloride, in the presence of a base like pyridine or triethylamine. This step forms the amide bond.
Oxidation: The resulting intermediate is then oxidized to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: Further oxidation can occur at the amine or phenyl ring, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Reduction: Conversion to 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-hydroxypentanoic acid.
Oxidation: Formation of quinone derivatives or further oxidized products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors where the compound can act as an inhibitor or modulator. The trifluoromethyl group enhances binding affinity and metabolic stability, making the compound more effective in its biological roles.
Comparison with Similar Compounds
Similar Compounds
- 5-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid
- 5-{[2-Bromo-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid
- 5-{[2-Chloro-5-(difluoromethyl)phenyl]amino}-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups, which influence its reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3/c13-8-5-4-7(12(14,15)16)6-9(8)17-10(18)2-1-3-11(19)20/h4-6H,1-3H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAMUHJMDCFJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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